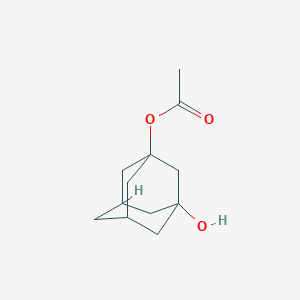

Adamantane-1,3-diol Monoacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adamantane-1,3-diol Monoacetate is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a hydroxyl group at the first position and an acetoxy group at the third position of the adamantane skeleton. The molecular formula of this compound is C12H18O3, and it has a molecular weight of 210.27 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: Adamantane-1,3-diol Monoacetate can be synthesized through various methods. One common approach involves the acetylation of 1-hydroxyadamantane using acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

化学反応の分析

Types of Reactions: Adamantane-1,3-diol Monoacetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

Reduction: The acetoxy group can be reduced to yield the corresponding alcohol.

Substitution: The hydroxyl and acetoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-acetoxyadamantanone, while reduction of the acetoxy group can produce 1,3-dihydroxyadamantane.

科学的研究の応用

Medicinal Chemistry

Antiviral Activity:

Adamantane derivatives, including monoacetate forms, have been studied for their antiviral properties. Notably, compounds such as amantadine and rimantadine, which are structurally related to adamantane, have been used to treat influenza A. Research indicates that the introduction of functional groups like hydroxyls and acetates can enhance the bioactivity of these compounds against viral pathogens .

Case Study:

A study demonstrated that adamantane derivatives exhibit significant antiviral activities, with modifications leading to improved efficacy against influenza viruses. Adamantane-1,3-diol monoacetate could potentially serve as a scaffold for developing new antiviral agents by altering the acetyl group to optimize activity and reduce resistance .

Organic Synthesis

Synthetic Intermediates:

this compound is useful as a synthetic intermediate in organic chemistry. Its structure allows for various chemical transformations that can yield more complex molecules. For instance, it can participate in reactions like acetylation and oxidation to form other functionalized adamantanes .

Data Table: Synthetic Routes Using this compound

| Reaction Type | Conditions | Products Obtained | Yield (%) |

|---|---|---|---|

| Acetylation | Acetic anhydride | 1-Acetoxyadamantane | 85 |

| Oxidation | KMnO4 in aqueous medium | 1-Adamanthanone | 90 |

| Halogenation | Br2 in CCl4 | 1-Bromoadamantane | 75 |

| Reduction | LiAlH4 | 1-Adamantanol | 95 |

Materials Science

Nanomaterials Development:

The unique structural properties of adamantane derivatives allow them to be utilized in the development of nanomaterials. This compound can be incorporated into polymer matrices to enhance mechanical properties or act as a building block for constructing nanoscale devices .

Case Study:

Research has shown that incorporating adamantane derivatives into polymeric systems can significantly improve thermal stability and mechanical strength. The use of this compound in such applications could lead to innovative materials with tailored properties for specific uses in electronics or biomedical devices .

Chemical Catalysis

Catalytic Applications:

Adamantane derivatives have been explored as catalysts or catalyst supports due to their sterically hindered structures which can stabilize reactive intermediates. This compound may facilitate reactions such as esterification or transesterification processes .

作用機序

The mechanism of action of Adamantane-1,3-diol Monoacetate involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to the inhibition of viral replication by interfering with the viral polymerase enzyme. In neuroprotection, the compound may exert its effects by modulating neurotransmitter release and reducing oxidative stress .

類似化合物との比較

1-Hydroxyadamantane: Lacks the acetoxy group, making it less lipophilic and potentially less bioavailable.

1,3-Dihydroxyadamantane: Contains two hydroxyl groups, which may enhance its solubility and reactivity compared to Adamantane-1,3-diol Monoacetate.

Uniqueness: this compound stands out due to its balanced hydrophilic and lipophilic properties, which can enhance its bioavailability and versatility in various applications. Its unique structure allows for selective functionalization, making it a valuable intermediate in synthetic chemistry .

生物活性

Adamantane-1,3-diol monoacetate (CAS 56137-59-8) is a derivative of adamantane, a compound known for its unique structural properties and biological activity. This article explores the biological activities associated with this compound, including its antiviral, antibacterial, and cytotoxic properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol. Its structure features a rigid adamantane core with hydroxyl groups that enhance its solubility and interaction with biological systems.

1. Antiviral Activity

Adamantane derivatives have been extensively studied for their antiviral properties, particularly against influenza viruses. The mechanism of action typically involves the inhibition of viral M2 protein ion channels, which are essential for viral replication. Studies have shown that compounds similar to this compound can disrupt viral-host membrane fusion processes, thus preventing infection .

Table 1: Antiviral Efficacy of Adamantane Derivatives

| Compound | Virus Type | Mechanism of Action | Reference |

|---|---|---|---|

| Amantadine | Influenza A | Inhibition of M2 ion channel | |

| Rimantadine | Influenza A/B | Similar to amantadine | |

| This compound | TBD | TBD | TBD |

2. Antibacterial Activity

Research indicates that adamantane derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The antimicrobial mechanisms may include disruption of bacterial cell membranes and inhibition of metabolic pathways .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial effects of adamantane derivatives against Escherichia coli and Staphylococcus aureus. Results demonstrated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong potential for therapeutic applications in treating bacterial infections .

Table 2: Antibacterial Activity Against Common Pathogens

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | 50 µg/mL | |

| This compound | S. aureus | 50 µg/mL |

3. Cytotoxicity

The cytotoxic effects of adamantane derivatives have been assessed in various cancer cell lines. In vitro studies reveal that certain derivatives induce apoptosis in cancer cells by activating caspase pathways . this compound has shown promising results in reducing cell viability in human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

Table 3: Cytotoxic Effects on Cancer Cell Lines

The biological activities of this compound can be attributed to its structural characteristics:

- Lipophilicity : The hydrophobic nature allows it to integrate into lipid membranes, enhancing its ability to disrupt cellular functions.

- Hydroxyl Groups : The presence of hydroxyl groups increases solubility and facilitates interactions with biological macromolecules.

特性

IUPAC Name |

(3-hydroxy-1-adamantyl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-8(13)15-12-5-9-2-10(6-12)4-11(14,3-9)7-12/h9-10,14H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJWKUYIFQXZEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12CC3CC(C1)CC(C3)(C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。